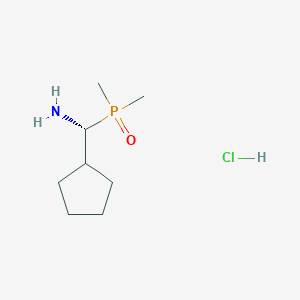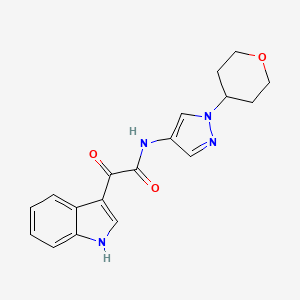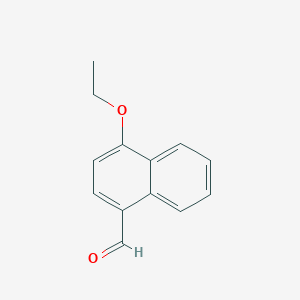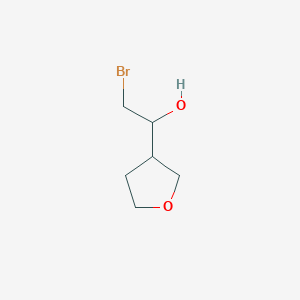![molecular formula C18H28N6O B2967090 3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine CAS No. 2310221-72-6](/img/structure/B2967090.png)
3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
TAK-659 selectively binds to 3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine and inhibits its activity, thereby blocking BCR signaling and downstream pathways involved in B-cell activation, proliferation, and survival. This leads to the suppression of B-cell-mediated immune responses and the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to various tissues, including the lymphoid organs. TAK-659 has also been shown to have a low potential for drug-drug interactions and a low risk of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for 3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine, its favorable pharmacokinetic profile, and its ability to inhibit BCR signaling and downstream pathways. However, TAK-659 also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its efficacy in combination with other targeted therapies or chemotherapy agents in the treatment of B-cell malignancies. Another direction is the exploration of its potential applications in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to elucidate the mechanisms of resistance to TAK-659 and to develop strategies to overcome it.
Métodos De Síntesis
TAK-659 can be synthesized using a multi-step process, which involves the coupling of various intermediates. The synthesis starts with the preparation of 3-tert-butyl-6-hydroxypyridazine, which is then reacted with 1-(2-bromoethyl)-4-piperidinamine to form 3-tert-butyl-6-(1-(2-piperidin-4-yl-ethyl)-1H-pyrazol-4-yl)pyridazine. This intermediate is then coupled with 1-(1H-1,2,3-triazol-4-yl)propan-2-amine to form the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), by inhibiting BCR signaling. TAK-659 has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.
Propiedades
IUPAC Name |
3-tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O/c1-18(2,3)16-4-5-17(21-20-16)25-14-15-6-9-23(10-7-15)12-13-24-11-8-19-22-24/h4-5,8,11,15H,6-7,9-10,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZHACGFMSKTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2967009.png)




![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2967019.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967027.png)
![2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2967029.png)